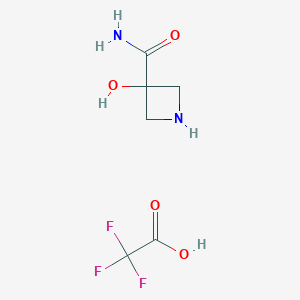

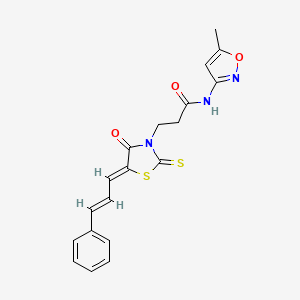

![molecular formula C25H28N2O4S B2825251 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide CAS No. 398999-58-1](/img/structure/B2825251.png)

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide, also known as TEBB, is a synthetic compound that has been studied for its potential use in scientific research. TEBB belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

- A study by Nomura et al. (1999) explored the synthesis of benzamide derivatives, including 3-substituted benzylthiazolidine-2,4-diones, as potential antihyperglycemic agents for treating diabetes mellitus. This research contributes to understanding the broader class of benzamide derivatives to which 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide belongs (Nomura et al., 1999).

Antimicrobial Activity

- Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, which demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains. This study indicates the potential of benzothiazole derivatives in antimicrobial applications (Padalkar et al., 2014).

Gelation Behavior

- Yadav and Ballabh (2020) investigated the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. They identified certain compounds displaying gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the application of these derivatives in materials science (Yadav & Ballabh, 2020).

Antiviral Activity

- Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles showing significant antiviral activities against bird flu influenza (H5N1), suggesting the potential use of certain benzamide derivatives in antiviral therapies (Hebishy et al., 2020).

Photo-Physical Characteristics

- Research by Padalkar et al. (2011) on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including their photo-physical properties, points towards their application in material science and imaging technologies (Padalkar et al., 2011).

Inhibition of VEGF Receptor-2

- A study by Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006).

Corrosion Inhibition

- Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for carbon steel, which is significant in industrial applications (Hu et al., 2016).

Wirkmechanismus

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Mode of Action

For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with microbial cell wall synthesis . The specific interactions of this compound would depend on its chemical structure and the nature of its target.

Biochemical Pathways

These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The compound’s effects on these pathways would likely contribute to its overall biological activity.

Pharmacokinetics

For instance, the presence of the ethoxy groups in this compound could potentially enhance its lipophilicity, which could in turn influence its absorption and distribution .

Result of Action

Based on the known activities of thiazole derivatives, this compound could potentially exhibit a range of effects, such as anti-inflammatory, analgesic, antimicrobial, and antitumor activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s lipophilicity could influence its ability to cross cell membranes and reach its targets .

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-5-29-20-14-17(15-21(30-6-2)22(20)31-7-3)24(28)26-25-27(4)19-13-12-16-10-8-9-11-18(16)23(19)32-25/h8-15,25H,5-7H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGMWSFUHKRQQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2N(C3=C(S2)C4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

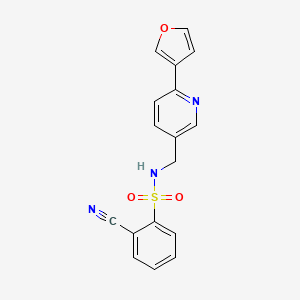

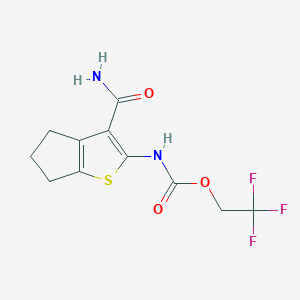

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

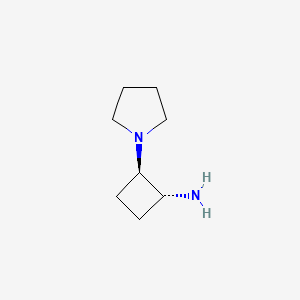

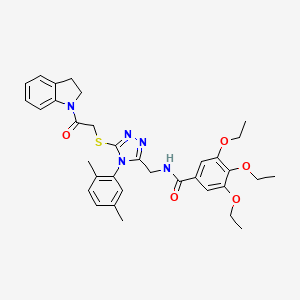

![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

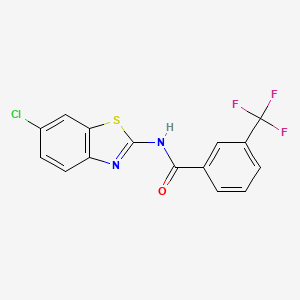

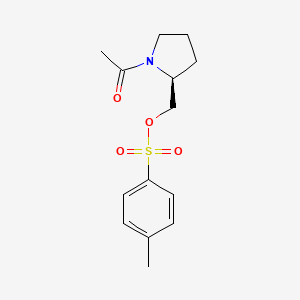

![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)

![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)